molecular formula C15H22N2O4S B3019982 N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide CAS No. 1448130-24-2

N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Cat. No. B3019982
CAS RN: 1448130-24-2
M. Wt: 326.41
InChI Key: NVOSDOMNCYBMTQ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide is a chemical compound with potential therapeutic applications. It is a piperidine derivative that has been synthesized and studied for its various biological effects.

Mechanism of Action

The exact mechanism of action of N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide is not fully understood. However, it is believed to act on multiple targets in the brain and other organs. It has been shown to modulate the activity of several neurotransmitter systems, including the serotonergic, dopaminergic, and glutamatergic systems. It also has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also has anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It also has a wide range of potential therapeutic applications, making it a versatile compound for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide. One direction is to further elucidate its mechanism of action, which would provide insight into its various biological effects. Another direction is to study its potential therapeutic applications in more detail, particularly in the fields of neurology, psychiatry, and oncology. Finally, there is a need for more studies on the safety and toxicity of N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide, particularly in humans.

Synthesis Methods

N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide is synthesized through a multistep process. The first step involves the reaction of 4-methoxybenzylamine and 1-(methylsulfonyl)piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxylic acid intermediate, which is then treated with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with an amine, such as ammonia or a primary amine, to yield the desired product.

Scientific Research Applications

N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer’s disease. In psychiatry, it has been studied for its anxiolytic and antidepressant effects. In oncology, it has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-methylsulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-13-5-3-12(4-6-13)11-16-15(18)17-9-7-14(8-10-17)22(2,19)20/h3-6,14H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOSDOMNCYBMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide

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